Lipophilicity (XLogP3) Differentiation vs. N-isopropyl Analogue
The target compound exhibits an XLogP3 of 4.9, significantly higher than the N-isopropyl analogue (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide (CAS 588680-99-3, XLogP3 ≈ 3.5), indicating greater membrane permeability potential. This difference stems from the lipophilic 2-methyl-4-nitrophenyl amide group vs. the isopropylamide [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide (CAS 588680-99-3) XLogP3 ≈ 3.5 |
| Quantified Difference | Δ XLogP3 ≈ +1.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and intracellular target access, a key optimisation parameter for kinase inhibitors targeting intracellular ATP-binding pockets.
- [1] PubChem Compound Summary for CID 6091056 (CAS 444063-42-7) and for CAS 588680-99-3 (PubChem CID 11263270). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/444063-42-7 View Source
